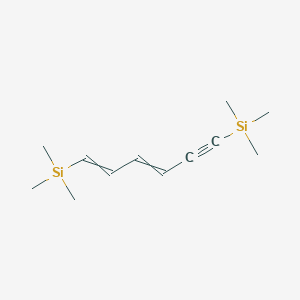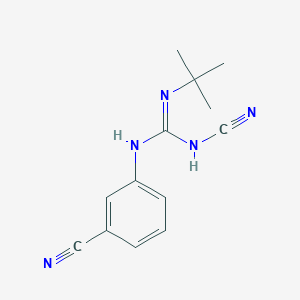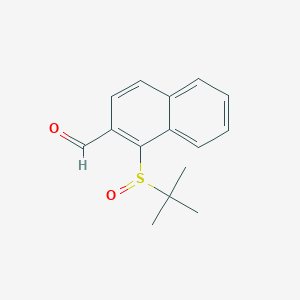
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a formyl group at position 2 and a 2-methylpropane-2-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde typically involves the reaction of 2-naphthaldehyde with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carboxylic acid.
Reduction: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the sulfinyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-Naphthaldehyde: Shares the naphthalene ring and formyl group but lacks the sulfinyl substitution.
2-Naphthalenecarboxaldehyde: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is unique due to the presence of the 2-methylpropane-2-sulfinyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
289473-08-1 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-tert-butylsulfinylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2S/c1-15(2,3)18(17)14-12(10-16)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3 |
Clé InChI |
WBKSTDQZPNZLKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)C1=C(C=CC2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


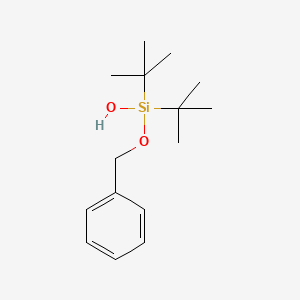
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
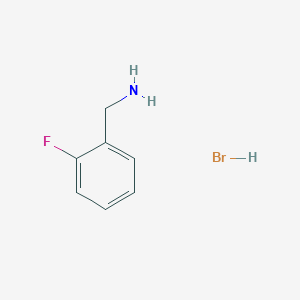
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
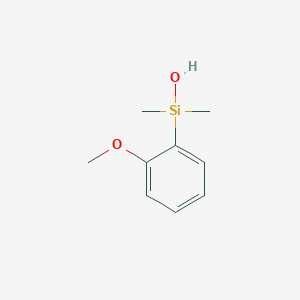
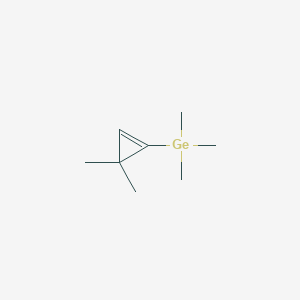
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
